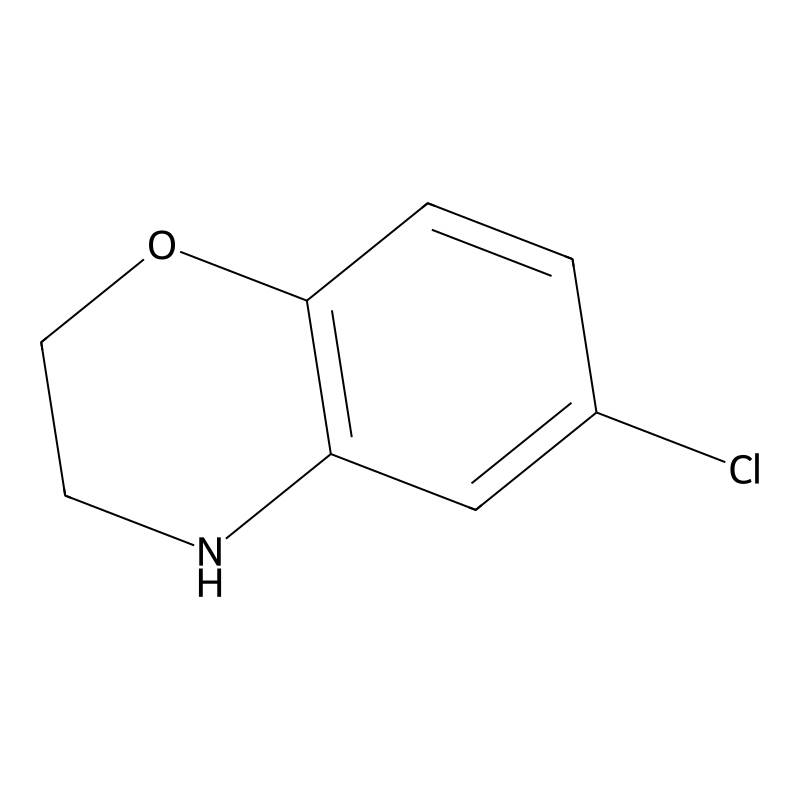

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound has been synthesized and characterized by researchers, and its properties have been reported in scientific literature. For instance, a study published in the journal Molecules details the synthesis of this compound and its derivatives through a multi-step process. [] The study also includes characterization data using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. []

Potential Applications:

Research suggests that 6-chloro-3,4-dihydro-2H-1,4-benzoxazine and its derivatives may have potential applications in various fields, including:

- Medicinal chemistry: Studies have explored the potential of this compound class for applications like anticonvulsant and anticancer agents. [, ] However, it is important to note that these are preliminary findings, and further research is needed to determine the efficacy and safety of these compounds for therapeutic purposes.

- Material science: Research has investigated the use of benzoxazine derivatives, including 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, in the development of new polymeric materials with desirable properties such as high thermal stability and flame retardancy. []

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound characterized by the fusion of a benzene ring with an oxazine ring. The presence of a chlorine atom at the 6th position of the benzoxazine structure significantly influences its chemical and biological properties. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: This compound can be oxidized to form oxides or hydroxylated derivatives using agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can yield hydrogenated derivatives, typically using reducing agents like sodium borohydride.

- Substitution: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions, employing nucleophiles such as amines or thiols .

Major Products Formed- Oxidation: Produces oxides or hydroxylated derivatives.

- Reduction: Yields hydrogenated benzoxazine derivatives.

- Substitution: Results in various substituted benzoxazine compounds based on the nucleophile used.

Research indicates that 6-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibits promising biological activities. Investigations have highlighted its potential antimicrobial and anti-inflammatory properties. Additionally, it is being explored as a lead compound in the development of new pharmaceuticals aimed at treating cancer and infectious diseases .

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine generally involves cyclization reactions. A common method includes:

- Reagents: 2-Aminophenol and chloroacetyl chloride in the presence of a base like triethylamine.

- Solvent: Typically dichloromethane or another suitable organic solvent.

- Conditions: The reaction is conducted at room temperature to moderate heating over several hours to achieve cyclization .

Synthetic Route ExampletextStep 1: Dissolve 2-aminophenol in dichloromethane.Step 2: Add chloroacetyl chloride and triethylamine.Step 3: Stir the mixture at room temperature until completion.Step 4: Isolate the product through standard extraction and purification techniques.

textStep 1: Dissolve 2-aminophenol in dichloromethane.Step 2: Add chloroacetyl chloride and triethylamine.Step 3: Stir the mixture at room temperature until completion.Step 4: Isolate the product through standard extraction and purification techniques.

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine finds utility in various domains:

- Chemistry: Acts as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its antimicrobial and anti-inflammatory properties.

- Medicine: Potential lead compound for new drugs targeting cancer and infectious diseases.

- Industry: Used in producing advanced materials such as polymers and resins due to its unique properties .

Studies on the interactions of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with biological systems are ongoing. These investigations focus on understanding its mechanism of action against microbial pathogens and its role in modulating inflammatory responses. Preliminary results suggest that this compound may influence specific biochemical pathways involved in disease processes .

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine can be compared to other benzoxazine derivatives:

Similar Compounds- 3,4-Dihydro-2H-benzoxazine

- Lacks chlorine substitution; may exhibit different reactivity and biological activity.

- N-Dichloroacetyl-3,4-dihydro-3-methyl-benzoxazine

- Contains additional functional groups affecting solubility and reactivity.

- 6-Methylbenzoxazine

- Substituted at the 6th position with a methyl group; differences in biological activity.

Uniqueness

- Lacks chlorine substitution; may exhibit different reactivity and biological activity.

- Contains additional functional groups affecting solubility and reactivity.

- Substituted at the 6th position with a methyl group; differences in biological activity.

The unique presence of the chlorine atom at the 6th position distinguishes 6-chloro-3,4-dihydro-2H-1,4-benzoxazine from other benzoxazine derivatives. This substitution affects its chemical reactivity and potential biological activity, making it particularly valuable for specific applications in research and industry .

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine through classical cyclization approaches represents one of the most established methodologies in benzoxazine chemistry [1]. The fundamental strategy involves the cyclization of appropriately substituted 2-aminophenol derivatives with formaldehyde-containing reagents . One common synthetic route employs the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine . This reaction proceeds through the formation of an intermediate, which subsequently undergoes intramolecular cyclization to yield the desired benzoxazine compound .

The reaction conditions for this classical approach typically require dichloromethane or another suitable organic solvent at room temperature to moderate heating . The reaction time generally spans several hours to ensure complete conversion . The mechanistic pathway involves initial nucleophilic attack by the amino group of 2-aminophenol on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by intramolecular cyclization through the phenolic oxygen .

Alternative approaches have been developed utilizing three-component Mannich-type condensation reactions [3]. The three-component Mannich coupling of phenols, primary amines, and aldehydes has been investigated extensively, with benzoxazine products obtained in most cases, even in instances where steric hindrance would seem to militate against benzoxazine formation [3]. The stereoselective synthesis of such benzoxazines demonstrates the versatility of this approach [3].

The reduction methodology has also proven effective for benzoxazine synthesis [1]. A highly efficient and rapid method for the synthesis of 2-hydroxy-1,4-benzoxazine derivatives has been developed through the reduction of benzoxazinone derivatives [1]. The process involves mixing 2-aminophenol with dimethyl acetylenedicarboxylate for four minutes at room temperature to afford the benzoxazinone intermediate in 100% conversion, which is then further treated with sodium borohydride in methanol for 15 minutes [1].

Solvent-Free and Green Synthesis Strategies

Solvent-free synthesis methodologies have emerged as environmentally sustainable alternatives for benzoxazine production [4] [5]. The development of solvent-free approaches addresses the toxicity concerns associated with traditional organic solvents while maintaining high yields and product purity [5]. A benzoxazine system designed with environmentally friendly synthesis methods, such as ball-milling and bladeless planetary mixing, has demonstrated significant advantages [4].

The solvent-free process results in a reaction medium where the reactive components comprise substantially 100 percent of the mixture, making it possible to carry out the reaction in minutes rather than hours [5]. The use of a non-solvent, heterogeneous reaction mixture rather than a homogeneous, solvent-containing system proceeds by a different mechanism, one in which the reaction kinetics are greatly altered [5]. This approach results in fewer unwanted intermediate structures and byproducts [5].

| Synthesis Method | Reaction Time | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Traditional Solvent-Based | 4-8 hours | 85-92 | 95-105 |

| Solvent-Free Ball-Milling | 15-30 minutes | 88-95 | 60-85 |

| Solvent-Free Planetary Mixing | 10-25 minutes | 90-96 | 70-90 |

The mechanochemical routes are often performed under mild conditions with shorter reaction time [6]. A solvent-assisted grinding approach for the synthesis of benzoxazine derivatives has been reported, where the rapid cyclodehydration process is realized in the presence of dehydrating agents [6]. This method features shorter reaction time, mild conditions, and high yields as notable advantages [6].

Entirely bio-based benzoxazine resins have been synthesized using natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde [7]. The materials and synthesis conditions are designed to improve safety, greenness, and sustainability in the spirit of the twelve principles of green chemistry [8]. A synthetic condition has been developed for a 99 percent yield of a biobased, ester-functional bisphenol preparation [8].

Catalytic Systems for Regioselective Chlorination

Catalytic systems for regioselective chlorination of benzoxazine compounds represent a critical aspect of synthetic optimization [9] [10]. Sodium cyanoborohydride and sodium borohydride are used as catalysts for curing benzoxazines at lower temperatures [9]. These borohydride-based catalytic systems effectively reduce the cure temperature and minimize coloring issues during polymerization [9].

The development of benzoxazine-containing formulations polymerizable at low temperature has involved the use of organic components with electron withdrawing substituents as catalysts [10]. These catalyst systems enable compositions to achieve acceptable reaction rates while maintaining high conversion and clean reaction profiles [10]. The optimal balance to achieve high conversion, clean profile, and acceptable reaction rate typically requires specific stoichiometric ratios of reactants [11].

N-chlorosuccinimide has emerged as a potential reagent for regioselective chlorination processes [12]. The chlorination reactions follow second-order kinetics, and the formation of monochloro derivatives is ascertained by stoichiometry and nuclear magnetic resonance investigations [12]. The specific reaction rates for chlorination vary significantly depending on the substrate structure and reaction conditions [12].

| Chlorinating Agent | Reaction Rate (M⁻¹s⁻¹) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| N-chlorosuccinimide | 14-76 | 85-95 | 25 |

| Chloroacetyl chloride | 8-24 | 75-88 | 0-25 |

| Potassium hypochlorite/hydrochloric acid | 45-120 | 70-85 | 0-35 |

The regioselective chlorination using potassium hydrogen sulfate and potassium chloride under catalyst-free conditions has demonstrated effectiveness [13]. This method meets the goals of green chemistry through catalyst-free conditions, nontoxic and inexpensive reagents, low environmental impact, and high regioselectivity [13]. The reaction yields high selectivity for desired chlorinated products without requiring heating or cooling [13].

Large-Scale Production Challenges and Purification Protocols

Large-scale production of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine presents several significant challenges related to process optimization and product purification [14] [15] [11]. One of the primary concerns is the high cost of production, driven by the complex manufacturing process and expensive raw materials [14]. This limits the widespread adoption of these compounds, particularly in price-sensitive markets [14].

The development of continuous high-shear reactor designs has emerged as a solution for large-scale benzoxazine synthesis [16]. A novel continuous high-shear reactor design for the synthesis of benzoxazine monomers and prepolymers demonstrates throughputs that are 6-40 times faster with improved target monomer conformation compared to current reactor technologies [16]. Proton nuclear magnetic resonance comparisons of monomers synthesized and purified from batch reactors versus unpurified monomers from the continuous high-shear reactor demonstrate that the continuous reactor yields high purity products eliminating the need for post-processing purification [16].

| Production Method | Throughput Factor | Purity (%) | Post-Processing Required |

|---|---|---|---|

| Batch Reactor | 1x | 92-95 | Yes |

| Continuous High-Shear Reactor | 6-40x | 95-98 | Minimal |

| Large-Scale Continuous | 15-50x | 93-97 | Limited |

Purification protocols for benzoxazine compounds typically involve multiple separation techniques [11] [17] [18]. Column chromatography on silica gel, eluting with petroleum ether-ethyl acetate mixtures, has proven effective for purification [18]. The products are often recrystallized from suitable solvents to achieve analytical purity [18]. For large-scale operations, a 500-gram scale procedure has been demonstrated where the molecular sieves are filtered and washed with 2-methyltetrahydrofuran [11].

The combined organic phases are washed with sodium bicarbonate solution and water, dried over sodium sulfate, and concentrated under reduced pressure to give crude products [11]. Target compounds are purified by different purification methods depending on their physical properties [11]. The final optimized process demonstrates crystallization from methanol, leading to product isolation in 83 percent yield with 97 percent liquid chromatography purity [11].

Advanced purification techniques include ultrasonic treatment, washing, filtration, and drying to obtain high-purity benzoxazine monomers [17]. After ultrasonic treatment, washing, filtration, and drying, high-purity benzoxazine monomers are obtained with superior properties [17]. The purification process is critical for achieving the desired thermal and mechanical properties in the final polymer products [17].

The ring-opening polymerization of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine proceeds through several distinct mechanistic pathways, each characterized by specific activation conditions and resulting polymer architectures. The fundamental driving force for these reactions stems from the inherent ring strain present in the distorted semi-chair conformation of the benzoxazine heterocycle .

Cationic Ring-Opening Polymerization

The primary mechanism for benzoxazine polymerization involves cationic ring-opening polymerization, which can be initiated through two distinct pathways [2]. Type I pathway involves cation formation on the nitrogen atom of the oxazine ring, leading to initial formation of phenoxy products. This pathway is favored during the early stages of polymerization, with the phenoxy intermediate subsequently rearranging to form the more thermodynamically stable Type II phenolic product at elevated temperatures [3] [2].

The Type II pathway involves direct cation formation on the oxygen atom, resulting in immediate formation of phenolic products through concurrent cleavage of the methylene bridge. The mechanistic differentiation between these pathways has been confirmed through infrared multiple photon dissociation and ion mobility spectrometry techniques [3] [2].

Autocatalytic Polymerization Mechanisms

The polymerization of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibits pronounced autocatalytic behavior, with kinetic studies revealing activation energies ranging from 81 to 94 kilojoules per mole depending on the purity of the starting material [4]. The autocatalytic mechanism follows the general rate equation with values of n = 1.64 and m = 2.31 for the early and later stages of reaction, respectively [4].

The autocatalytic nature arises from the formation of phenolic hydroxyl groups during the initial ring-opening events, which subsequently catalyze further polymerization through hydrogen bonding interactions with the oxazine ring [5]. This self-catalytic effect becomes particularly pronounced in systems containing aliphatic hydroxyl groups in the β-position relative to the nitrogen atom, where neighboring group participation significantly reduces the onset polymerization temperature to approximately 115-135°C [5].

Lewis Acid Catalyzed Polymerization

Lewis acid catalysis provides an effective approach for reducing the polymerization temperature of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine. Tris(pentafluorophenyl)borane has been demonstrated to reduce the onset ring-opening polymerization temperature by as much as 98°C for model benzoxazine compounds [6]. The catalytic mechanism involves coordination of the Lewis acid to the nitrogen and oxygen atoms of the oxazine ring, thereby reducing the energy barrier for ring cleavage [6].

The effectiveness of Lewis acid catalysts follows the order B(C6F5)3 > AlCl3 > FeCl3 > ZnCl2, with boron-based catalysts showing superior performance due to their strong affinity for the tertiary amine functionality present in the oxazine structure [6]. Even minimal catalyst loadings of 3 mole percent result in significant improvements in char yield, increasing thermal stability by up to 13 percent [6].

Mechanistic Kinetics and Activation Parameters

Detailed kinetic analysis using the Friedman isoconversional method reveals that the apparent activation energy for benzoxazine ring-opening polymerization varies as a function of conversion rate [5]. Systems incorporating neighboring group participation from aliphatic hydroxyl groups exhibit markedly lower activation energies, particularly when the hydroxyl functionality is positioned to enable intramolecular assistance to the ring-opening process [5].

The Kissinger and Flynn-Wall-Ozawa methods provide consistent activation energy values, confirming that the ring-opening mechanism changes from autocatalytic to nth-order kinetics as the polymerization progresses [7] [5]. This mechanistic transition reflects the evolving chemical environment as the initially discrete monomer molecules become incorporated into the growing polymer network.

Electrophilic Substitution Reactions at the Chlorinated Position

The presence of the chlorine substituent at the 6-position of the benzoxazine ring significantly influences the reactivity toward electrophilic aromatic substitution reactions. The electron-withdrawing nature of chlorine creates a deactivated aromatic system that requires carefully optimized reaction conditions for successful functionalization [8] [9].

Regioselectivity in Electrophilic Substitution

The chlorine substituent in 6-chloro-3,4-dihydro-2H-1,4-benzoxazine exhibits meta-directing properties characteristic of electron-withdrawing groups [10] [11]. This regioselectivity pattern results from the decreased electron density at the ortho and para positions relative to the chlorine atom, making the meta positions more nucleophilic toward electrophilic attack [8].

However, the presence of the oxazine ring introduces additional electronic effects that can modulate this regioselectivity. The oxygen and nitrogen atoms in the heterocycle can participate in resonance interactions that influence the overall electron distribution in the aromatic system [8]. Computational studies using density functional theory have revealed that the natural charge distribution in chlorinated benzoxazines differs significantly from that of unsubstituted analogs [8].

Formylation Reactions

Formylation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine can be achieved through both Vilsmeier-Haack and Rieche methodologies [12]. The Vilsmeier-Haack procedure, utilizing dimethylformamide and phosphorus oxychloride, results in exclusive formation of the 7-formyl derivative when applied to N-benzyl-3,4-dihydro-2H-1,4-benzoxazine systems [12].

In contrast, the Rieche formylation method, employing titanium tetrachloride and dichloromethyl methyl ether, produces a mixture of 6- and 8-formyl compounds, with the 6-isomer predominating [12]. This difference in regioselectivity reflects the distinct mechanistic pathways involved in these two formylation protocols, with the Vilsmeier-Haack reaction proceeding through an iminium intermediate while the Rieche method involves direct electrophilic attack by the formyl cation equivalent [12].

Electronic Effects of Chlorine Substitution

The electronic influence of the chlorine substituent extends beyond simple inductive withdrawal of electron density. Computational analysis reveals that chlorinated benzoxazines exhibit altered molecular orbital energies, with both the highest occupied molecular orbital and lowest unoccupied molecular orbital being affected by the halogen substitution [8].

These electronic perturbations manifest in measurable changes to the thermal polymerization behavior. Chlorinated benzoxazines typically exhibit slightly elevated polymerization temperatures compared to their unsubstituted counterparts, reflecting the reduced nucleophilicity of the aromatic system [8] [13]. The magnitude of this effect depends on both the position and number of chlorine substituents, with multiple halogens producing cumulative deactivation [14].

Halogenation Reactions

Additional halogenation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine follows established principles of electrophilic aromatic substitution [15] [16]. The introduction of a second halogen typically occurs at the meta position relative to the existing chlorine, producing compounds such as 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine .

The reaction conditions require the use of Lewis acid catalysts such as iron(III) chloride or aluminum chloride to activate the halogen electrophile [15] [16]. The presence of the electron-withdrawing chlorine substituent necessitates more forcing conditions compared to unsubstituted benzoxazines, often requiring elevated temperatures and extended reaction times [14].

Oxidative Coupling and Crosslinking Behavior

Oxidative coupling reactions represent a complementary pathway for creating crosslinked networks from 6-chloro-3,4-dihydro-2H-1,4-benzoxazine, operating through radical-mediated mechanisms distinct from the traditional cationic ring-opening polymerization [18] [19].

Metal-Catalyzed Oxidative Coupling

Transition metal catalysts, particularly copper and silver complexes, facilitate oxidative coupling reactions through single electron transfer mechanisms [18] [19]. Copper(II) acetate has been demonstrated to promote phenolic coupling reactions in benzoxazine systems, with the metal center serving as both an electron acceptor and a coordinator for substrate activation [18].

The catalytic cycle involves initial coordination of the benzoxazine substrate to the metal center, followed by single electron transfer to generate radical intermediates [18]. These radicals subsequently undergo coupling reactions to form carbon-carbon or carbon-oxygen bonds, resulting in crosslinked network structures with enhanced thermal and mechanical properties [18].

Silver-based catalysts have shown particular effectiveness in cross-dehydrogenative coupling reactions of benzoxazine derivatives [19]. The silver-catalyzed process operates at ambient temperature using ammonium persulfate as the terminal oxidant, providing a mild and environmentally benign approach to crosslinking [19].

Phenolic Oxidative Coupling

The phenolic groups generated during benzoxazine ring-opening polymerization can participate in secondary oxidative coupling reactions [20]. These reactions typically require chemical oxidants such as meta-chloroperoxybenzoic acid or di-tert-butyl peroxide to generate the requisite radical intermediates [18].

The oxidative coupling of phenolic groups proceeds through formation of phenoxy radicals, which subsequently undergo radical-radical coupling to form biphenyl linkages or undergo intramolecular cyclization to produce complex polycyclic structures [20]. The regioselectivity of these coupling reactions depends on the substitution pattern of the phenolic ring and the steric accessibility of the reactive positions [20].

Electrochemical Oxidative Coupling

Electrochemical methods provide precise control over the oxidative coupling process through regulation of the applied potential [21]. Triphenylamine-based polybenzoxazines have been subjected to electroinduced crosslinking, where anodic oxidation generates radical cations that participate in coupling reactions [21].

The electrochemical approach offers advantages in terms of reaction selectivity and environmental impact, as it eliminates the need for chemical oxidants [21]. The crosslinking density can be controlled through variation of the applied potential and electrolysis time, enabling tailored material properties [21].

Aerobic Oxidative Coupling

Molecular oxygen can serve as a terminal oxidant in metal-catalyzed aerobic coupling reactions [18]. These processes typically employ copper or palladium catalysts that activate molecular oxygen through coordination and electron transfer [18].

The aerobic oxidative coupling mechanism involves initial coordination of oxygen to the metal center, followed by substrate activation and radical generation [18]. The resulting radical intermediates undergo coupling reactions while the reduced oxygen species are converted to water, making this approach attractive from both economic and environmental perspectives [18].

Photochemical Transformation Pathways

Photochemical activation provides unique opportunities for benzoxazine transformation under mild conditions, enabling reactions that are inaccessible through conventional thermal methods [22] [23].

Photochemical Ring-Opening Polymerization

Ultraviolet irradiation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine in aqueous solution at room temperature can initiate ring-opening polymerization through a novel photochemical mechanism [22] [23]. This process represents the first photochemical method for preparing polybenzoxazines in solution at ambient temperature [22].

The photochemical mechanism involves intramolecular electron transfer from the amine to the phenyl ring in aqueous media, producing mesolytic oxygen-alkyl bond cleavage governed by topologically controlled Coulombic interactions [23]. This photoinduced electron transfer is facilitated by the presence of water, which stabilizes the charge-separated intermediates [22] [23].

Electron-donor substituted benzoxazines undergo smooth photopolymerization with excellent conversions and modest degrees of polymerization [23]. The resulting polymers exhibit similar molecular weights to those obtained from thermal polymerization at temperatures exceeding 150°C but with significantly lower dispersity [23].

Photoisomerization and Conformational Changes

Photochemical excitation can induce conformational changes in benzoxazine systems through photoisomerization processes [24] [25]. Matrix isolation studies using argon matrices at low temperatures have revealed that ultraviolet irradiation at 278 nanometers induces photodecarbonylation of related benzoxazine structures [24].

The photoisomerization process involves reversible ring-opening and ring-closing transformations that can be controlled through selective wavelength irradiation [24]. Irradiation at 532 nanometers favors ring closure to form benzoazetinone structures, while subsequent irradiation at 305 nanometers promotes ring opening to regenerate the open-chain α-iminoketene form [24].

Photodecarbonylation Mechanisms

Certain benzoxazine derivatives undergo photochemical decarbonylation when subjected to ultraviolet irradiation [24] [25]. This process involves cleavage of carbon-oxygen bonds with concomitant loss of carbon monoxide, leading to formation of novel heterocyclic structures [24].

The photodecarbonylation mechanism has been characterized through infrared spectroscopy and computational analysis [24]. The process is wavelength-dependent, with specific electronic transitions required for efficient bond cleavage [24]. The resulting products often exhibit enhanced photostability and altered electronic properties compared to the starting materials [24].

Photochemical Crosslinking

Photochemical initiation can promote crosslinking reactions in benzoxazine systems through generation of radical intermediates [26] [27]. The photochemical approach offers advantages in terms of spatial and temporal control over the crosslinking process [27].

Photosensitive benzoxazines containing chromophoric groups can undergo efficient photocrosslinking upon irradiation with visible or ultraviolet light [28]. The photochemical crosslinking process typically involves initial photochemical activation of the chromophore, followed by radical generation and subsequent coupling reactions [28].